Predicted Physicochemical Property Comparison with Hydroxyethyl Analog
Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate (MW 343.31, formula C12H13N3O7S) is differentiated from its closest indexed structural analog, the hydroxyethyl derivative (CAS 81717-18-2, MW 387.37, formula C14H17N3O8S), by a lower molecular weight and the absence of a hydrogen-bond-donating hydroxyl group [1]. The ethyl ester terminus is computationally predicted to yield a higher cLogP and lower aqueous solubility compared to the hydroxyethyl analog, based on established fragment-based logP increment rules [2]. This difference is crucial for experimental design where passive membrane permeability and aqueous solubility must be balanced.
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW 343.31 g/mol; C12H13N3O7S; ethyl ester terminus (cLogP increment ~+0.5 to +1.0 vs free hydroxyl) |
| Comparator Or Baseline | CAS 81717-18-2; MW 387.37 g/mol; C14H17N3O8S; hydroxyethyl terminus |
| Quantified Difference | MW difference: 44.06 g/mol; predicted cLogP difference: +0.5 to +1.0 log units (fragment-based estimate) |
| Conditions | Computational estimation based on molecular formula; experimental logP or solubility data not located in public literature. |
Why This Matters
Procurement of the correct analog (ethyl vs. hydroxyethyl) is critical for maintaining the intended lipophilicity profile in structure-activity relationship (SAR) studies; substituting the hydroxyethyl analog would introduce an additional hydrogen-bond donor and increase aqueous solubility, confounding biological assay interpretation.
- [1] Basechem. CAS 81717-18-2 compound record. Accessed 2026. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. Fragment-based logP contribution of ester vs. hydroxyl functional groups. View Source
